Sodium 6-fluoropyridine-2-sulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

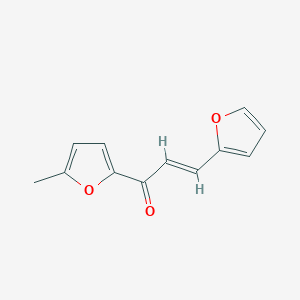

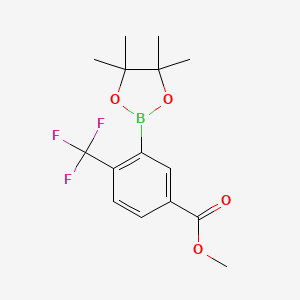

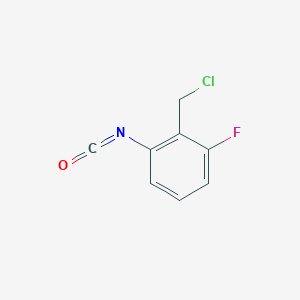

Sodium 6-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C5H3FNNaO2S and a molecular weight of 183.14 . It is commonly used in various chemical reactions due to its versatile reactivity .

Synthesis Analysis

Sodium sulfinates, including Sodium 6-fluoropyridine-2-sulfinate, have emerged as powerful building blocks for the synthesis of organosulfur compounds . They are often used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . The synthesis of Sodium 6-fluoropyridine-2-sulfinate involves the conversion of hydroxypyridines and sodium sulfinates into their corresponding pyridinyl tosylates .Chemical Reactions Analysis

Sodium sulfinates, including Sodium 6-fluoropyridine-2-sulfinate, are used in various chemical reactions. They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Physical And Chemical Properties Analysis

Sodium 6-fluoropyridine-2-sulfinate has a molecular weight of 183.14 . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Building Blocks for Organic Synthesis

Sulfinate salts, including Sodium 6-fluoropyridine-2-sulfinate, have been recognized as useful building blocks for organic synthesis . They are often used as precursors for free sulfinic acids, which can be liberated by a simple acidification process .

Sodium 6-fluoropyridine-2-sulfinate can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules, such as sulfones, sulfonamides, or sulfonyl fluorides . These types of compounds are widely applied in different fields ranging from pharmaceuticals and agrochemicals to material science .

3. Synthesis of Various Sulfur-Containing Organic Molecules Sulfinate salts can also be converted into various other sulfur-containing organic molecules, such as sulfonyl nitrites, sulfonyl cyanides, and disulfides .

Sulfonylating, Sulfenylating, or Sulfinylating Reagents

Depending on reaction conditions, Sodium 6-fluoropyridine-2-sulfinate can act as a sulfonylating, sulfenylating, or sulfinylating reagent . This versatility makes it a powerful building block for the synthesis of organosulfur compounds .

5. Synthesis of Thiosulfonates, Sulfonamides, Sulfides, and Sulfones Sodium 6-fluoropyridine-2-sulfinate can be used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

Sodium 6-fluoropyridine-2-sulfinate can be used in sulfonyl radical-triggered ring-closing sulfonylation . This is a significant advancement in the field of organic synthesis .

Multicomponent Reactions

Sodium 6-fluoropyridine-2-sulfinate can be used in multicomponent reactions . This allows for the synthesis of complex molecules in a single reaction, increasing efficiency .

Site-Selective C–H Sulfonylation

Sodium 6-fluoropyridine-2-sulfinate can be used in site-selective C–H sulfonylation . This is a promising development in the field of organic synthesis, allowing for precise control over the reaction .

Zukünftige Richtungen

Sodium sulfinates, including Sodium 6-fluoropyridine-2-sulfinate, have received significant attention due to their versatile reactivity . They are expected to continue playing a crucial role in the synthesis of organosulfur compounds. Future research may focus on exploring new synthetic applications and improving the efficiency of current synthesis methods .

Eigenschaften

IUPAC Name |

sodium;6-fluoropyridine-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGVGPOERPXZDH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)[O-])F.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FNNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-fluoropyridine-2-sulfinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)

![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)

![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)